N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride
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Overview
Description
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a boron-containing dioxaborol ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxaborol ring and the subsequent attachment of the ethanamine group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help optimize the reaction conditions and improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The boron-containing dioxaborol ring can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]-benzamide
- (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate
Uniqueness
The uniqueness of N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride lies in its specific structural features, such as the boron-containing dioxaborol ring and the ethanamine group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H25BClNO2 |
---|---|
Molecular Weight |
273.61 g/mol |
IUPAC Name |
N-[[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-5-15-8-14-16-11-7-9-6-10(12(9,2)3)13(11,4)17-14;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10-,11+,13-;/m0./s1 |
InChI Key |
QTOMOYUDZRNDQA-VNQUIELQSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNCC.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CNCC.Cl |
Origin of Product |
United States |
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